N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide
Description
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)prop-2-enamide |
InChI |
InChI=1S/C10H10BNO3/c1-2-10(13)12-8-4-3-7-6-15-11(14)9(7)5-8/h2-5,14H,1,6H2,(H,12,13) |
InChI Key |
FZDHWIUYTPUVFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide has been extensively studied for its antimicrobial properties, particularly against mycobacteria . It has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, making it a promising candidate for the development of new antimycobacterial agents. Additionally, this compound has been tested against a panel of clinically important fungi and bacteria, demonstrating selective inhibition of mycobacterial growth without affecting other microorganisms .
In the field of medicine, this compound’s ability to inhibit specific enzymes and pathways has opened up possibilities for its use in treating various infectious diseases. Its unique boron-containing structure also makes it a valuable tool in chemical biology research, where it can be used to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase . By binding to the active site of this enzyme, the compound inhibits its function, thereby preventing the synthesis of leucyl-tRNA, which is essential for protein synthesis in mycobacteria. This inhibition leads to the disruption of bacterial growth and replication, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Antimycobacterial Activity
For example:
- Compound 9 : MIC = 4 µM against M. tuberculosis .
- Compound 15 : MIC = 8 µM, with retained efficacy against multidrug-resistant strains .
This selectivity is attributed to targeting mycobacterial leucyl-tRNA synthetase (LeuRS) , confirmed via molecular docking studies. The oxaborole core forms a bivalent adduct with AMP in the LeuRS active site, disrupting protein synthesis . Human LeuRS remains unaffected, minimizing off-target toxicity (HepG2 cell viability >80% at 25 µM) .
Antiparasitic Activity
Acrylamide derivatives (e.g., 5e–5g) demonstrate anti-leishmanial and anti-trypanosomal activity:
- 5e: IC₅₀ = 1.2 µM against Leishmania donovani .
- 5g: IC₅₀ = 0.8 µM against Trypanosoma brucei .
The methoxy and dioxolane substituents in 5e–5g enhance membrane permeability and target affinity in parasitic enzymes .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (11 ) and chloro (15 ) substituents increase mycobacterial potency by improving target binding and reducing metabolic degradation .
- Aromatic Heterocycles: Pyrazine (1) and quinoxaline (17) enhance π-π interactions with LeuRS, while larger aromatics (e.g., 17) may reduce solubility .
- Acrylamide vs. Carboxamide : Acrylamide derivatives (e.g., 5e–5g ) shift activity toward parasites, likely due to divergent target engagement (e.g., Leishmania topoisomerase vs. mycobacterial LeuRS) .
Toxicity and Pharmacokinetics
Biological Activity
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 190.99 g/mol
- CAS Number : 943311-44-2
The biological activity of this compound primarily involves its interaction with biological macromolecules. The oxaborole moiety enhances the compound's ability to form stable complexes with proteins and nucleic acids, potentially leading to modulation of various biochemical pathways.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of compounds related to this compound. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria.
Anticancer Activity
Research has also indicated potential anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 4.5 |
| A549 | 7.0 |
The compound demonstrated potent cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Studies
Case Study 1: Antibacterial Properties
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study found that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli and S. aureus at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Efficacy
A preclinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in breast cancer models. The results showed that co-administration enhanced the therapeutic effect while reducing side effects compared to chemotherapy alone.
Safety and Toxicology
While promising in terms of efficacy, safety assessments are crucial for any therapeutic candidate. Preliminary toxicological studies indicated that this compound exhibited low toxicity in vitro with an acceptable safety profile in animal models.
Q & A
Q. What are the common synthetic routes for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide and its derivatives?
The compound is typically synthesized via condensation reactions between substituted acryloyl chlorides and aminobenzoxaborole intermediates. For example, (E)-derivatives are prepared by coupling 1-hydroxybenzo[c][1,2]oxaborol-6-amine with acryloyl chlorides under basic conditions (e.g., triethylamine or DIPEA) in polar aprotic solvents like DMF or THF. Reaction yields range from 32% to 46%, with HPLC purity >97% after purification . Key steps include:
Q. How is the compound characterized for structural validation in academic research?
Researchers employ a combination of:
- Spectroscopy : -NMR (300–400 MHz) to confirm acrylamide proton signals (δ 6.2–7.8 ppm) and boronic acid hydroxyl groups (δ 9–10 ppm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Thermal analysis : Melting point determination to verify crystallinity and stability .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screens focus on antiparasitic activity (e.g., Trypanosoma brucei IC₅₀ values) and cytotoxicity (HeLa cells):
- In vitro assays : Cultured parasites or mammalian cells exposed to serial dilutions (0.1–100 µM).
- Endpoint detection : Fluorescence-based viability assays (e.g., resazurin reduction).
- Data analysis : Nonlinear regression to calculate IC₅₀ values, with comparisons to positive controls like pentamidine .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Pharmacokinetic optimization involves:
- ADME profiling : Plasma protein binding assays (e.g., equilibrium dialysis) and metabolic stability tests in liver microsomes .
- Formulation strategies : Use of DMSO stocks (10 mg/mL) for in vitro assays and lipid-based carriers for oral bioavailability enhancement .
- Bioanalytical methods : LC-MS/MS quantification in plasma/CSF with internal standards (e.g., d6-SCYX-7158) .
Q. What experimental designs address selectivity challenges in sensor applications?
When used in holographic lactate sensors, selectivity is improved via:
- Copolymerization : Incorporating 10 mol% of the compound into acrylamide-based hydrogels with crosslinkers (e.g., N,N′-methylenebis(acrylamide)) .
- Interference testing : Exposure to structurally similar analytes (e.g., glucose, pyruvate) to validate specificity.
- Signal detection : Monitoring Bragg peak shifts (Δλ = 25 nm) upon lactate binding .
Q. How can contradictory data on antiparasitic activity be resolved?
Discrepancies in IC₅₀ values may arise from:
- Strain variability : T. brucei brucei 427 vs. clinical isolates with differential drug resistance .
- Assay conditions : Variations in culture media (e.g., Iscove’s Modified Dulbecco’s vs. HMI-9) impacting compound solubility .
- Solution : Standardize protocols using WHO-recommended strains and inter-laboratory validation.
Methodological Considerations
Q. What safety protocols are critical during synthesis and handling?
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
- Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .
Q. How should researchers design dose-response experiments for in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
